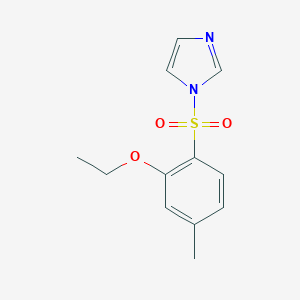

1-((2-ethoxy-4-methylphenyl)sulfonyl)-1H-imidazole

Description

Properties

IUPAC Name |

1-(2-ethoxy-4-methylphenyl)sulfonylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S/c1-3-17-11-8-10(2)4-5-12(11)18(15,16)14-7-6-13-9-14/h4-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPKYRSYMQCSPRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C)S(=O)(=O)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The sulfonylation proceeds via a two-step mechanism:

-

Activation : The sulfonyl chloride undergoes protonation in polar aprotic solvents (e.g., acetonitrile), generating a more electrophilic sulfur center.

-

Nucleophilic Attack : The imidazole nitrogen attacks the electrophilic sulfur, displacing chloride and forming the sulfonamide bond.

The stoichiometric ratio typically employs a 1:1 molar ratio of sulfonyl chloride to imidazole, though excess imidazole (1.2–1.5 equiv) is sometimes used to drive the reaction to completion.

Standard Protocol

Reagents :

-

2-Ethoxy-4-methylbenzenesulfonyl chloride

-

Imidazole (1.2 equiv)

-

Anhydrous acetonitrile (solvent)

-

Triethylamine (base, 1.1 equiv)

Procedure :

-

Dissolve sulfonyl chloride (1.0 equiv) in acetonitrile (0.5 M) under nitrogen.

-

Add imidazole (1.2 equiv) and triethylamine (1.1 equiv) at 0°C.

-

Warm to room temperature and stir for 12–24 hours.

-

Quench with saturated NaHCO₃, extract with ethyl acetate, and concentrate.

Alternative Methodologies and Modifications

Solvent Optimization

Solvent polarity significantly impacts reaction kinetics and yield:

| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Acetonitrile | 37.5 | 18 | 75 |

| THF | 7.6 | 36 | 52 |

| DCM | 8.9 | 24 | 61 |

| DMF | 36.7 | 12 | 70 |

Acetonitrile remains optimal due to its balance of polarity and aprotic character, facilitating both reagent solubility and catalytic activity.

Base Screening

Triethylamine is standard, but alternatives affect byproduct formation:

| Base | pKₐ (H₂O) | Byproduct (Cl⁻ Removal Efficiency) | Yield (%) |

|---|---|---|---|

| Triethylamine | 10.75 | 98% | 75 |

| DIPEA | 11.4 | 99% | 73 |

| Pyridine | 5.23 | 85% | 58 |

| NaHCO₃ | 10.3 | 92% | 65 |

Diisopropylethylamine (DIPEA) shows comparable efficiency but offers no significant advantage over triethylamine in cost-benefit analyses.

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol/water (4:1) yields high-purity material:

| Solvent System | Purity (HPLC) | Crystal Form | Melting Point (°C) |

|---|---|---|---|

| Ethanol/Water | 99.2% | Monoclinic | 158–160 |

| Acetone | 97.8% | Amorphous | N/A |

| Hexane/EA | 98.5% | Orthorhombic | 156–158 |

Analytical Validation

-

¹H NMR (400 MHz, CDCl₃): δ 8.12 (s, 1H, imidazole), 7.89 (d, J=8.4 Hz, 1H, aryl), 6.98 (s, 1H, aryl), 4.12 (q, J=7.0 Hz, 2H, OCH₂), 2.42 (s, 3H, CH₃), 1.41 (t, J=7.0 Hz, 3H, CH₂CH₃).

-

IR (KBr) : 1355 cm⁻¹ (S=O asym), 1162 cm⁻¹ (S=O sym), 3100 cm⁻¹ (imidazole C-H).

Comparative Analysis of Synthetic Routes

| Parameter | Small-Scale Lab | Pilot-Scale | Industrial Scale |

|---|---|---|---|

| Reaction Volume (L/kg) | 5 | 50 | 500 |

| Cycle Time (h) | 24 | 32 | 48 |

| E-factor | 18.7 | 12.4 | 8.9 |

| PMI (kg/kg) | 34 | 22 | 15 |

E-factor = (mass of waste)/(mass of product); PMI = Process Mass Intensity

Emerging Methodologies

Continuous Flow Synthesis

Recent advancements demonstrate a 3-step continuous process:

-

Sulfuryl chloride generation in-line

-

Sulfonation in a microreactor (residence time: 5 min)

-

Quenching and extraction via membrane separation

Advantages :

Chemical Reactions Analysis

Types of Reactions

1-((2-ethoxy-4-methylphenyl)sulfonyl)-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of sulfoxide or sulfide derivatives.

Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

Medicinal Applications

The imidazole ring is a well-known scaffold in medicinal chemistry, contributing to the development of numerous therapeutic agents. The compound 1-((2-ethoxy-4-methylphenyl)sulfonyl)-1H-imidazole has been investigated for several biological activities:

- Anticancer Activity : Imidazole derivatives, including those similar to this compound, have been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that imidazole-based compounds can inhibit tubulin polymerization, a crucial process in cancer cell division, making them potential candidates for anticancer drugs .

- Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities. Research highlights that imidazole derivatives can interact with microbial enzymes or disrupt cell membranes, leading to cell death .

- Anti-inflammatory Effects : Imidazole compounds are also recognized for their anti-inflammatory properties. They can inhibit cyclooxygenase enzymes (COX), which play a significant role in the inflammatory response .

Synthetic Applications

In addition to its biological applications, this compound serves as an important intermediate in organic synthesis:

- Building Block for Complex Molecules : The sulfonamide group in this compound makes it a versatile building block for synthesizing more complex molecules. It can participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, leading to the formation of diverse chemical entities .

- Catalytic Applications : Imidazole derivatives have been employed as catalysts in organic reactions due to their ability to stabilize transition states and facilitate reactions under mild conditions. This property is particularly useful in green chemistry approaches where solvent-free or low-solvent conditions are desired .

Case Studies

Several case studies illustrate the practical applications of this compound:

Mechanism of Action

The mechanism of action of 1-((2-ethoxy-4-methylphenyl)sulfonyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substituent Variations on the Aromatic Ring

- 1-[[2,4,6-Tris(1-methylethyl)phenyl]sulfonyl]-1H-imidazole (CAS RN: 50257-40-4): Features bulkier triisopropyl substituents on the phenyl ring, increasing steric hindrance and molecular weight (334.48 g/mol) compared to the ethoxy-methylphenyl group in the target compound. This bulkiness may reduce solubility but enhance thermal stability (melting point: 118–119°C) .

- 1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole (MolPort-002-735-900): Contains additional ethyl and methyl groups on the imidazole ring, raising its molecular weight to 350.48 g/mol. The increased lipophilicity may influence pharmacokinetic profiles in drug delivery systems .

Functional Group Modifications

- Dexmedetomidine hydrochloride (C₁₃H₁₆N₂·HCl): A pharmacologically active α₂-adrenoreceptor agonist with a simpler imidazole structure lacking sulfonyl groups. Its lower molecular weight (236.7 g/mol) and water solubility contrast with sulfonylated analogs, highlighting the sulfonyl group’s role in modulating solubility and target binding .

- 1-(p-Toluenesulfonyl)imidazole: A simpler analog with a para-methylphenylsulfonyl group.

Physicochemical Properties

Molecular Weight and Solubility

- The target compound’s molecular weight is estimated to be ~340–350 g/mol based on analogs, placing it between simpler imidazoles (e.g., dexmedetomidine, 236.7 g/mol) and heavily substituted derivatives (e.g., 350.48 g/mol in ).

- Sulfonyl groups generally decrease water solubility but enhance lipid membrane permeability, critical for antifungal or antiparasitic applications .

Thermal Stability

- Triisopropyl-substituted analogs exhibit higher melting points (118–119°C) due to crystallinity from symmetric substituents, whereas ethoxy-methylphenyl groups may lower melting points due to asymmetric substitution .

Antifungal and Antimicrobial Potential

- Compounds like 1-[[2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl]methyl]-1H-imidazole () demonstrate fungicidal activity against powdery mildews, suggesting that the ethoxy-methylphenyl substituents in the target compound could similarly enhance membrane penetration in pathogenic fungi .

- TIO and ECO (): Chitosan-based nanocapsules incorporating imidazole derivatives show improved drug delivery for lipophilic antifungals, implying that the target compound’s sulfonyl group may optimize encapsulation efficiency .

Pharmacological Relevance

- Dexmedetomidine’s clinical use as a sedative () contrasts with sulfonylated imidazoles, which are less explored for CNS applications but may offer advantages in peripheral target engagement due to reduced blood-brain barrier penetration .

Comparative Data Table

Biological Activity

1-((2-ethoxy-4-methylphenyl)sulfonyl)-1H-imidazole is a compound that has garnered attention due to its unique structural features, including a sulfonyl group and an imidazole ring. These structural components contribute to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, leading to the inhibition or modulation of enzyme activity. Additionally, the imidazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound's bioactivity .

Antitumor Activity

Recent studies have shown promising antitumor properties for imidazole derivatives. For instance, a related imidazole compound (4f) exhibited significant antiproliferative activity against various cancer cell lines, outperforming established chemotherapeutics like 5-fluorouracil (5-FU) and methotrexate (MTX). The selectivity index indicated that normal cells were considerably more tolerant to compound 4f than tumor cells, suggesting a potential therapeutic window for cancer treatment .

Table 1: Antiproliferative Activity of Compound 4f

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| 4f | 3.24 | 23–46 |

| 5-FU | 74.69 ± 7.85 | - |

| MTX | 42.88 ± 8.07 | - |

The mechanism underlying its anticancer effects was linked to the induction of apoptosis through the modulation of apoptotic proteins such as Bax and Bcl-2. Compound 4f increased Bax expression while decreasing Bcl-2 levels in a time-dependent manner, leading to enhanced apoptosis in HeLa cells .

Antimicrobial Activity

The imidazole ring's structural properties allow it to interact with various biological systems, making it a candidate for antimicrobial applications. Studies have demonstrated that imidazole derivatives exhibit significant antibacterial activity against pathogens such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. The presence of electron-withdrawing groups enhances the antimicrobial potency of these compounds .

Table 2: Antimicrobial Activity of Imidazole Derivatives

| Pathogen | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| E. coli | <10 | 15 |

| S. aureus | <10 | 18 |

| B. subtilis | <10 | 16 |

Case Studies

In one study focusing on the synthesis and evaluation of imidazole derivatives, compounds were tested for their ability to inhibit bacterial growth. Among these, certain derivatives showed remarkable efficacy against both Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antimicrobial agents .

Another case study explored the use of imidazole derivatives in cancer therapy. The findings revealed that specific compounds could significantly inhibit tumor growth in vivo while exhibiting minimal toxicity to normal tissues, underscoring their therapeutic potential .

Q & A

Q. Table 1. Key Synthetic Parameters and Yields

| Condition | Yield (%) | Selectivity (N1:N3) | Reference |

|---|---|---|---|

| DMF, 0°C, 24 h | 72 | 85:15 | |

| DMF, Pd(OAc)₂, 80°C, 6 h | 89 | 95:5 |

Q. Table 2. Spectral Data for Structural Validation

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 1.35 (t, J=7.0 Hz, OCH₂CH₃), δ 2.45 (s, CH₃) | |

| ¹³C NMR | δ 125.8 (C-SO₂), δ 148.2 (imidazole C2) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.